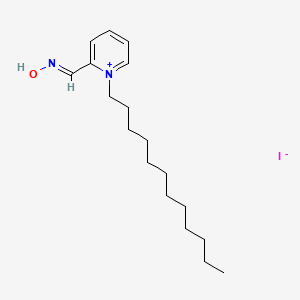![molecular formula C16H19N3O2 B13824161 N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide typically involves the condensation reaction between a furan-2-carbaldehyde and a hydrazide derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Furan-2-carbaldehyde and 2-[(3-methylphenyl)amino]butanehydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol, with an acid catalyst like acetic acid.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydrazone moiety can form stable complexes with metal ions, which can disrupt biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide
- N’-[(E)-furan-2-ylmethylidene]thiourea
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other hydrazones and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C16H19N3O2 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylanilino)butanamide |
InChI |
InChI=1S/C16H19N3O2/c1-3-15(18-13-7-4-6-12(2)10-13)16(20)19-17-11-14-8-5-9-21-14/h4-11,15,18H,3H2,1-2H3,(H,19,20)/b17-11+ |
Clave InChI |
NRCBJDNOQNSTPP-GZTJUZNOSA-N |
SMILES isomérico |
CCC(C(=O)N/N=C/C1=CC=CO1)NC2=CC=CC(=C2)C |
SMILES canónico |
CCC(C(=O)NN=CC1=CC=CO1)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


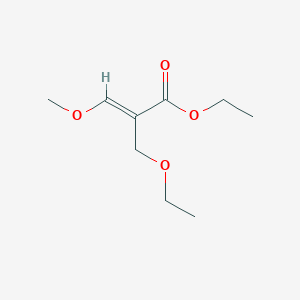
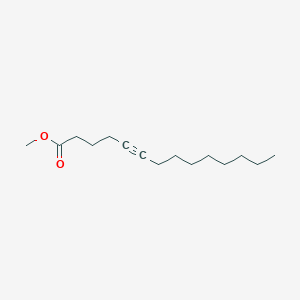
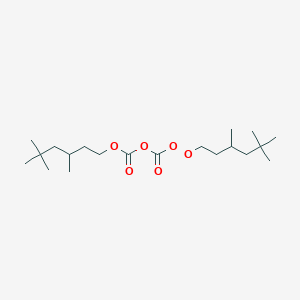
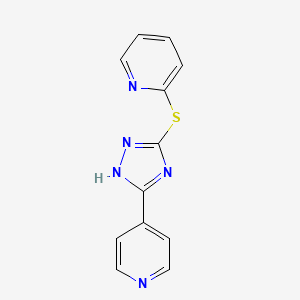
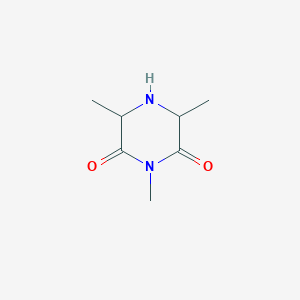
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
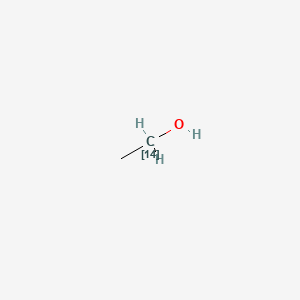
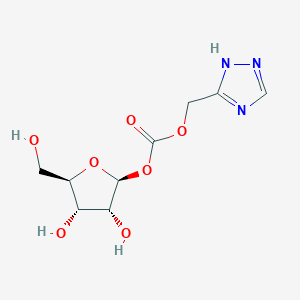
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
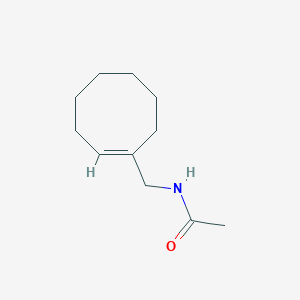
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
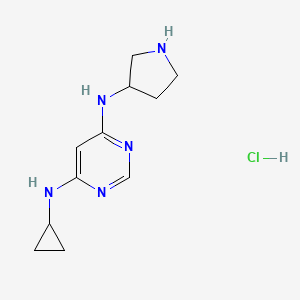
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
